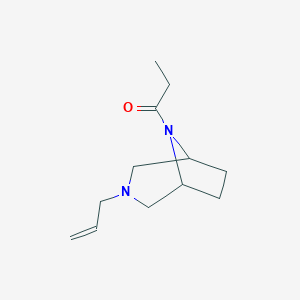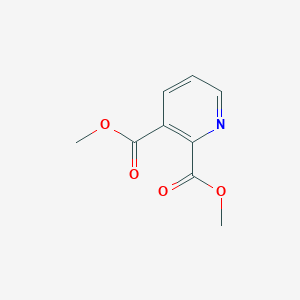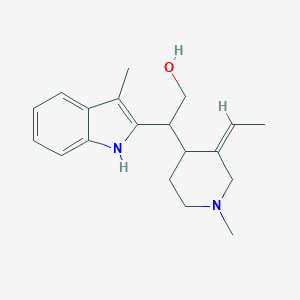
1H-Indole-2-ethanol, beta-(3-ethylidene-1-methyl-4-piperidinyl)-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-2-ethanol, beta-(3-ethylidene-1-methyl-4-piperidinyl)-3-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as AM-1241 and is a synthetic cannabinoid receptor agonist. The compound has been shown to have potential therapeutic effects in the treatment of various diseases, including pain, inflammation, and neurological disorders.
Mécanisme D'action
1H-Indole-2-ethanol, beta-(3-ethylidene-1-methyl-4-piperidinyl)-3-methyl- acts as a synthetic cannabinoid receptor agonist. The compound binds to the cannabinoid receptors in the body, which are involved in the regulation of pain, inflammation, and other physiological processes. The activation of these receptors by the compound leads to the release of neurotransmitters, which can help to alleviate pain and inflammation.
Effets Biochimiques Et Physiologiques
1H-Indole-2-ethanol, beta-(3-ethylidene-1-methyl-4-piperidinyl)-3-methyl- has been shown to have several biochemical and physiological effects. The compound has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. The compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1H-Indole-2-ethanol, beta-(3-ethylidene-1-methyl-4-piperidinyl)-3-methyl- in lab experiments is its potential therapeutic effects. The compound has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, which can be useful in the study of various diseases. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects in some cell lines, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1H-Indole-2-ethanol, beta-(3-ethylidene-1-methyl-4-piperidinyl)-3-methyl-. One area of research is the development of new synthetic cannabinoids with improved therapeutic properties. Another area of research is the study of the compound's effects on other physiological processes, such as immune function and metabolism. Additionally, there is a need for further research on the safety and toxicity of the compound, particularly in human studies.
Méthodes De Synthèse
The synthesis of 1H-Indole-2-ethanol, beta-(3-ethylidene-1-methyl-4-piperidinyl)-3-methyl- involves several steps. The first step involves the synthesis of 1H-indole-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-ethylidene-1-methyl-4-piperidone to form the intermediate product. The intermediate product is then reduced to form the final product, 1H-Indole-2-ethanol, beta-(3-ethylidene-1-methyl-4-piperidinyl)-3-methyl-.
Applications De Recherche Scientifique
1H-Indole-2-ethanol, beta-(3-ethylidene-1-methyl-4-piperidinyl)-3-methyl- has been extensively studied for its potential therapeutic effects. The compound has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. The compound has also been shown to have potential applications in the treatment of various diseases, including Parkinson's disease, multiple sclerosis, and neuropathic pain.
Propriétés
Numéro CAS |
1850-29-9 |
|---|---|
Nom du produit |
1H-Indole-2-ethanol, beta-(3-ethylidene-1-methyl-4-piperidinyl)-3-methyl- |
Formule moléculaire |
C19H26N2O |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
2-[(3Z)-3-ethylidene-1-methylpiperidin-4-yl]-2-(3-methyl-1H-indol-2-yl)ethanol |
InChI |
InChI=1S/C19H26N2O/c1-4-14-11-21(3)10-9-16(14)17(12-22)19-13(2)15-7-5-6-8-18(15)20-19/h4-8,16-17,20,22H,9-12H2,1-3H3/b14-4+ |
Clé InChI |
DPTDKANPGYZAND-LNKIKWGQSA-N |
SMILES isomérique |
C/C=C/1\CN(CCC1C(CO)C2=C(C3=CC=CC=C3N2)C)C |
SMILES |
CC=C1CN(CCC1C(CO)C2=C(C3=CC=CC=C3N2)C)C |
SMILES canonique |
CC=C1CN(CCC1C(CO)C2=C(C3=CC=CC=C3N2)C)C |
Synonymes |
β-(3-Ethylidene-1-methyl-4-piperidyl)-3-methyl-1H-indole-2-ethanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




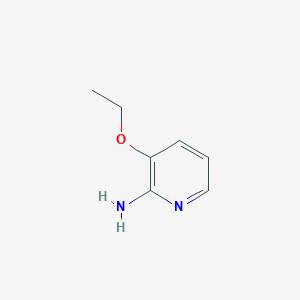
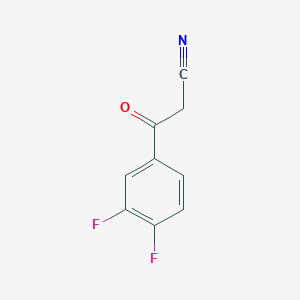
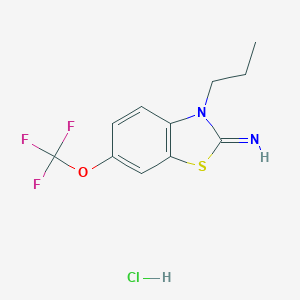
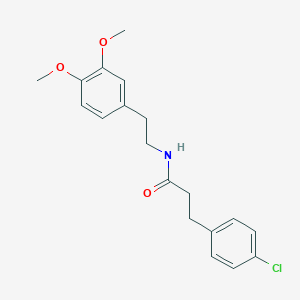
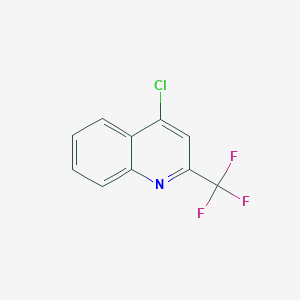
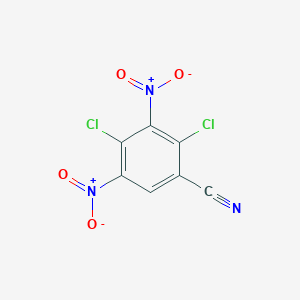
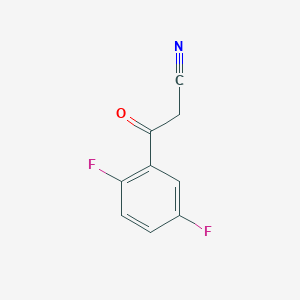
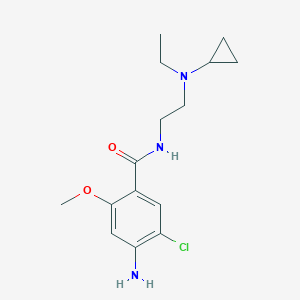
![triazanium;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonatooxyphosphinate](/img/structure/B157269.png)
![(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate](/img/structure/B157272.png)
